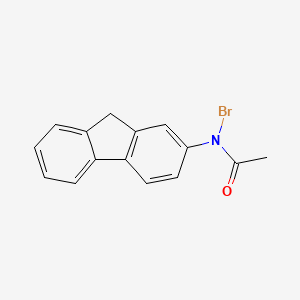

N-bromo-N-(9H-fluoren-2-yl)acetamide

Description

Properties

CAS No. |

41098-69-5 |

|---|---|

Molecular Formula |

C15H12BrNO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

N-bromo-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12BrNO/c1-10(18)17(16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |

InChI Key |

ZBMOLYAVAJIDJK-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br |

Synonyms |

2-(alpha-bromoacetylamino)fluorene 2-(bromoacetylamino)fluorene 2-bromo-N-(2-fluorenyl)acetamide Br-AAF |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between N-bromo-N-(9H-fluoren-2-yl)acetamide and related compounds:

*Estimated based on parent compound (2-acetamidofluorene) with Br addition.

Q & A

Q. What are the optimal synthetic routes for preparing N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of brominated fluorenyl acetamides typically involves bromination of precursor acetamides or direct substitution reactions. Key steps include:

- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Reaction time (4–24 hours) and stoichiometric ratios (1:1.2 acetamide:brominating agent) are critical .

Example Protocol:

Dissolve N-(9H-fluoren-2-yl)acetamide in dry dichloromethane.

Add N-bromosuccinimide (1.2 eq) under nitrogen at 0°C.

Warm to room temperature, stir for 12 hours.

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Critical Note:

Discrepancies in purity values (e.g., 95% vs. 99%) across studies highlight the need for orthogonal validation methods (e.g., combining HPLC with elemental analysis) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Classification : Brominated acetamides may exhibit carcinogenicity analogous to 2-acetylaminofluorene (2-AAF), requiring strict PPE (gloves, lab coats, fume hoods) .

- Storage : Store at -80°C in anhydrous DMSO for long-term stability (6 months); avoid repeated freeze-thaw cycles .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated acetamides?

Methodological Answer:

- Data Collection : Use SHELXL for refinement; high-resolution (<1.0 Å) data ensures accurate bromine positioning .

- Challenges : Heavy bromine atoms cause absorption errors; apply multi-scan corrections during data integration .

- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

Case Study :

For N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1), SHELXL refinement confirmed planar fluorenyl geometry and Br···O halogen bonding .

Q. What metabolic pathways are hypothesized for this compound, and how can bioactivation risks be assessed?

Methodological Answer:

- Bioactivation : Cytochrome P450 enzymes may oxidize the fluorenyl ring, generating reactive epoxides or quinone intermediates (similar to 2-AAF) .

- In Vitro Assays :

- Use liver microsomes + NADPH to simulate Phase I metabolism.

- Detect metabolites via LC-MS/MS; compare to 2-AAF’s known carcinogenic pathways .

- Toxicity Screening : Ames test for mutagenicity; bromine may enhance DNA alkylation potential .

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Methodological Answer:

- Root Cause Analysis :

- Case Example :

- Study A reports 70% yield (room temperature, 24 hours) .

- Study B achieves 85% yield (0°C, 48 hours) .

- Resolution: Lower temperatures reduce side reactions, justifying extended reaction times .

Recommendation : Publish detailed experimental logs (temperature gradients, solvent batches) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.